

# HSK0935: Application Notes and Protocols for Studying Renal Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**HSK0935** is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] SGLT2 is predominantly expressed in the proximal convoluted tubules and is accountable for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, **HSK0935** effectively reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors like **HSK0935** a significant area of research for the treatment of type 2 diabetes mellitus. These application notes provide detailed protocols for utilizing **HSK0935** as a tool to study renal glucose transport in both in vitro and in vivo models.

# **Mechanism of Action**

**HSK0935** selectively targets and inhibits the SGLT2 protein located on the apical membrane of the proximal tubule cells in the kidney. This inhibition prevents the cotransport of sodium and glucose from the tubular fluid back into the bloodstream, resulting in glycosuria. The high selectivity of **HSK0935** for SGLT2 over SGLT1, which is primarily found in the small intestine, minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

# **Data Presentation**



In Vitro Activity of HSK0935

| Parameter                    | Value    | Cell Line | Target        |
|------------------------------|----------|-----------|---------------|
| IC50                         | 1.3 nM   | СНО       | hSGLT2        |
| Selectivity<br>(SGLT1/SGLT2) | 843-fold | СНО       | hSGLT1/hSGLT2 |

Table 1: In vitro inhibitory activity and selectivity of **HSK0935**.

In Vivo Efficacy of HSK0935

| Animal Model        | Dose (mg/kg)  | Effect on Urinary Glucose<br>Excretion |
|---------------------|---------------|----------------------------------------|
| Sprague-Dawley Rats | 1, 3, 10      | Robust urinary glucose excretion       |
| Rhesus Monkeys      | Not Specified | Increased urinary glucose excretion    |

Table 2: In vivo effects of **HSK0935** on urinary glucose excretion in animal models.

# Experimental Protocols In Vitro SGLT2 Inhibition Assay using CHO Cells Stably Expressing hSGLT2

This protocol describes a method to determine the inhibitory activity of **HSK0935** on human SGLT2 expressed in Chinese Hamster Ovary (CHO) cells.

#### Materials:

- CHO cells stably expressing human SGLT2 (CHO-hSGLT2)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, and a selection antibiotic)
- Assay buffer (e.g., Krebs-Ringer-Henseleit buffer with 140 mM NaCl)

# Methodological & Application



- Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride)
- [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG)
- HSK0935
- Phlorizin (a non-selective SGLT inhibitor for control)
- Scintillation cocktail
- Scintillation counter
- 96-well cell culture plates

#### Procedure:

- Cell Culture: Culture CHO-hSGLT2 cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. Seed the cells into a 96-well plate and grow to confluence.
- Compound Preparation: Prepare a stock solution of HSK0935 in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
- Assay: a. On the day of the assay, wash the confluent cell monolayers twice with prewarmed assay buffer. b. Add 100 μL of assay buffer containing the desired concentration of HSK0935 or vehicle (DMSO) to each well. Include control wells for total uptake (vehicle only) and non-specific uptake (assay buffer with a high concentration of a known SGLT2 inhibitor like phlorizin, or sodium-free buffer). c. Pre-incubate the plate at 37°C for 15-30 minutes. d. To initiate glucose uptake, add [¹⁴C]AMG to each well. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. g. Lyse the cells and measure the radioactivity using a scintillation counter.
- Data Analysis: a. Subtract the non-specific uptake from all other measurements. b. Calculate
  the percentage of inhibition for each HSK0935 concentration relative to the SGLT2-specific
  uptake (Total Uptake Non-specific Uptake). c. Plot the percentage of inhibition against the



logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

# In Vivo Assessment of Urinary Glucose Excretion in Sprague-Dawley Rats

This protocol outlines a procedure to evaluate the effect of orally administered **HSK0935** on urinary glucose excretion in Sprague-Dawley rats.

#### Materials:

- Male Sprague-Dawley rats
- HSK0935
- Vehicle for oral administration
- Metabolic cages for urine collection
- · Glucose analyzer

#### Procedure:

- Acclimation: Acclimate the rats to individual metabolic cages for at least 3 days prior to the study.
- Dosing: a. Fast the rats overnight with free access to water. b. Administer HSK0935 (1, 3, or 10 mg/kg) or vehicle orally.
- Urine Collection: Collect urine over a 24-hour period post-dosing.
- Analysis: a. Measure the total volume of urine collected for each rat. b. Determine the
  glucose concentration in the urine samples using a glucose analyzer. c. Calculate the total
  amount of glucose excreted in 24 hours.
- Data Analysis: Compare the urinary glucose excretion in the HSK0935-treated groups to the vehicle-treated control group.



# In Vivo Assessment of Urinary Glucose Excretion in Rhesus Monkeys

A similar protocol to the one described for rats can be adapted for Rhesus monkeys to assess the impact of **HSK0935** on urinary glucose excretion.

#### Materials:

- Male or female Rhesus monkeys
- HSK0935
- Vehicle for oral administration
- Primate metabolic cages or a system for controlled urine collection
- · Glucose analyzer

#### Procedure:

- Acclimation: Acclimate the monkeys to the housing and urine collection system.
- Dosing: Administer HSK0935 or vehicle orally. The appropriate dose should be determined based on allometric scaling from rodent studies or previous primate studies.
- Urine Collection: Collect urine over a defined period (e.g., 24 hours) post-dosing.
- Analysis: a. Measure the total urine volume. b. Determine the urinary glucose concentration.
   c. Calculate the total glucose excreted.
- Data Analysis: Compare the urinary glucose excretion between the HSK0935-treated and vehicle-treated groups.

# **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [HSK0935: Application Notes and Protocols for Studying Renal Glucose Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-for-studying-renal-glucose-transport]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com